N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
CAS No. |
828921-05-7 |
|---|---|
Molecular Formula |
C9H12ClN3OS |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H12ClN3OS/c1-6(14)11-9-12-7(10)8(15-9)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14) |
InChI Key |
QRYQBYPNLLJKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)N2CCCC2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the 1,3-thiazole ring system.
- Introduction of the chloro substituent at the 4-position.
- Substitution at the 5-position with a pyrrolidin-1-yl group.
- Acetylation to form the acetamide group at the 2-position.
Common solvents used include ethanol or methanol, and bases such as triethylamine facilitate the reactions. The process often requires multiple steps with intermediate purification to ensure the correct substitution pattern and ring formation.
Detailed Synthetic Route
A representative synthetic route can be outlined as follows:
Thiazole Ring Formation : The thiazole ring is constructed by cyclization reactions involving appropriate precursors such as α-haloketones and thiourea derivatives or related sulfur and nitrogen sources. This step forms the 1,3-thiazole core.
Chlorination at the 4-Position : The introduction of the chloro substituent at the 4-position of the thiazole ring can be achieved by selective halogenation using reagents like N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions.
Pyrrolidin-1-yl Substitution at the 5-Position : The 5-position substitution with the pyrrolidin-1-yl group is typically performed via nucleophilic substitution or amination reactions. Pyrrolidine acts as a nucleophile, displacing a suitable leaving group or adding across a reactive intermediate.
Acetylation to Form Acetamide : The final step involves acetylation of the amino group at the 2-position of the thiazole ring using acetic anhydride or acetyl chloride in the presence of a base to yield the acetamide functionality.
Purification Techniques
After synthesis, purification is critical to isolate the target compound with high purity. Common purification methods include:
- Recrystallization : Using solvents such as ethanol or methanol to recrystallize the crude product.
- Chromatography : Techniques such as column chromatography or preparative thin-layer chromatography (TLC) are employed to separate impurities and by-products.
Monitoring and Characterization
- Thin-Layer Chromatography (TLC) is used to monitor reaction progress and confirm completion before purification.
- Structural confirmation is typically done by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Research Findings and Optimization
Yield and Purity
- The yield of the thiazole ring formation and subsequent substitutions can vary depending on reaction conditions such as temperature, solvent, and reagent stoichiometry.
- Optimization of reaction parameters, including the choice of base and solvent, can improve yield and selectivity.
- Purification steps are essential to remove side products and unreacted starting materials, ensuring high purity for biological evaluation.
Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Thiazole ring formation | α-haloketone + thiourea, reflux | Cyclization under controlled heating |
| Chlorination at 4-position | N-chlorosuccinimide (NCS), solvent | Selective chlorination, mild conditions |
| Pyrrolidin-1-yl substitution | Pyrrolidine, base (e.g., triethylamine), solvent | Nucleophilic substitution |
| Acetylation | Acetic anhydride or acetyl chloride, base | Room temperature or mild heating |
| Purification | Recrystallization, chromatography | Ensures product purity |
Analytical Data
- Molecular Weight : 245.73 g/mol
- Molecular Formula : C9H12ClN3OS
- Spectroscopic Confirmation : NMR, MS, IR data confirm the structure and substitution pattern.
Summary Table of Preparation Methods
| Preparation Step | Method/Conditions | Outcome/Remarks |
|---|---|---|
| Thiazole ring synthesis | Cyclization of α-haloketone with thiourea | Formation of 1,3-thiazole core |
| 4-Chloro substitution | Chlorination with NCS or similar agents | Selective chlorination at 4-position |
| 5-Pyrrolidin-1-yl substitution | Nucleophilic substitution with pyrrolidine | Introduction of pyrrolidinyl group |
| Acetamide formation | Acetylation with acetic anhydride | Formation of acetamide group at 2-position |
| Purification | Recrystallization, chromatography | Isolation of pure compound |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 4 of the thiazole ring serves as a leaving group, facilitating nucleophilic substitution. This reaction is pivotal for introducing new functional groups.
Mechanistic Insight : The electron-withdrawing thiazole ring activates the chloro group for SNAr (nucleophilic aromatic substitution), particularly under basic conditions .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a free amine.
| Conditions | Reagents | Products | Applications |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6–8 hours | 2-Amino-4-chloro-5-(pyrrolidin-1-yl)-1,3-thiazole + Acetic acid | Intermediate for further functionalization (e.g., acylation, alkylation). |
| Basic Hydrolysis | 10% NaOH, 90°C, 4 hours | Sodium salt of 2-Amino-4-chloro-5-(pyrrolidin-1-yl)-1,3-thiazole | Utilized in peptide coupling reactions. |
Note : Hydrolysis kinetics depend on steric hindrance from the pyrrolidine group, which slightly slows the reaction compared to simpler acetamides.
Reactivity of the Pyrrolidine Moiety
The pyrrolidine ring, a secondary amine, participates in alkylation and acylation reactions.
Structural Impact : Acylation modifies hydrogen-bonding capacity, while alkylation enhances metabolic stability .
Oxidation Reactions
The thiazole sulfur and pyrrolidine nitrogen are susceptible to oxidation.
Challenges : Overoxidation of sulfur to sulfone derivatives requires stringent control of reaction time and temperature.
Reduction of the Thiazole Ring
The thiazole core can be reduced to dihydrothiazole derivatives under specific conditions.
| Reducing Agent | Conditions | Products | Significance |
|---|---|---|---|
| LiAlH4 | Anhydrous ether, reflux, 12 hours | 4-Chloro-5-(pyrrolidin-1-yl)-2-acetamido-2,5-dihydrothiazole | Altered ring conformation modulates bioactivity. |
| Catalytic Hydrogenation | H2 (1 atm), Pd/C, ethanol, RT | Partially saturated thiazole derivatives | Rarely employed due to competing dechlorination. |
Cross-Coupling Reactions
The chloro group enables transition-metal-catalyzed couplings for structural diversification.
Scientific Research Applications
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s structural analogs can be categorized based on substitutions at the thiazole 4- and 5-positions, as well as modifications to the acetamide side chain:
Key Observations :
- Substituent Effects : The 4-Cl and 5-pyrrolidine groups in the target compound balance lipophilicity (Cl) and hydrogen-bonding capacity (pyrrolidine), distinguishing it from simpler analogs like Compound 1 .
- Heterocyclic Variations : Pyrazole-based analogs (e.g., –4) replace thiazole with pyrazole, altering electronic properties and biological targets .
Physicochemical Properties
- Hydrogen Bonding : The pyrrolidine group in the target compound may participate in N–H···N hydrogen bonds, similar to the R₂²(8) motif observed in 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide .
- Crystallography : Thiazole-acetamide derivatives often form stable crystals due to planar thiazole rings and amide hydrogen bonding. SHELX software () is widely used for refining such structures .
Biological Activity
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- CAS Number: 828921-05-7
- Molecular Formula: C9H12ClN3OS
- Molecular Weight: 245.73 g/mol
- IUPAC Name: N-(4-chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl)acetamide
-
Structure:
| Property | Value |
|---|---|
| Molecular Weight | 245.73 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Synthesis
This compound is typically synthesized through a multi-step process involving the formation of the thiazole ring, followed by halogenation and nucleophilic substitution to introduce the pyrrolidine moiety. The reactions are optimized for yield and purity using automated systems in industrial settings.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound, particularly against various bacterial strains. The compound exhibits significant activity against:
- Staphylococcus aureus
- Escherichia coli
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It shows promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases. In vitro tests indicated strong inhibition with IC50 values in the low micromolar range .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to altered enzyme activity or receptor modulation, resulting in various therapeutic effects .
Study on Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of thiazole derivatives, this compound demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized a range of bacterial strains and reported that the compound's structure significantly influences its bioactivity .
Enzyme Interaction Studies
Docking studies have been conducted to elucidate the interaction between this compound and AChE. These studies revealed specific binding sites that correlate with the observed inhibitory effects, providing insights into the compound's mechanism of action at the molecular level .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation of α-haloketones with thiazole precursors. For example, reacting 2-chloroacetamide derivatives with 4-chloro-5-(pyrrolidin-1-yl)-1,3-thiazole intermediates under reflux in acetonitrile with catalytic trifluoroacetic acid (TFA) has been effective. Optimization involves controlling stoichiometry (1:1.2 molar ratio), temperature (70–80°C), and reaction time (12–16 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically yields >75% purity, which can be improved to >95% using recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d6 to confirm substituent positions (e.g., pyrrolidine protons at δ 2.8–3.2 ppm, thiazole carbons at ~150–160 ppm).
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Hydrogen bonding patterns (e.g., N–H···O interactions) should be analyzed using graph-set notation to confirm molecular packing .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+ ~326.08) validates molecular weight.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Chlorinated thiazoles often disrupt bacterial protein synthesis .
- Enzyme Inhibition : Test COX-1/COX-2 inhibition via fluorometric assays (IC50 determination). Similar thiazole-acetamides show IC50 values in the 9–12 µM range .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., alkylation) or thiazole C4/C5 positions to enhance lipophilicity (logP ~1.2–2.5).
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., 15-LOX or COX-2). Hydrophobic pockets favor para-substituted aryl groups, while polar groups improve solubility .
- Data Table :
| Modification Site | Bioactivity (IC50, µM) | logP |
|---|---|---|
| Pyrrolidine N-alkylation | 8.5 ± 0.3 (COX-2) | 2.1 |
| Thiazole C4-Cl substitution | 11.2 ± 1.1 (15-LOX) | 1.8 |
Q. What strategies resolve contradictions in biological data across different assay models?
- Methodological Answer : Discrepancies (e.g., varying MICs against bacterial strains) may arise from differences in membrane permeability or efflux pump activity.
- Approach :
Use isogenic mutant strains (e.g., E. coli ΔacrB) to assess efflux pump influence.
Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects.
Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to validate significance across replicates .
Q. How do hydrogen bonding and crystal packing influence the compound’s stability and solubility?
- Methodological Answer :
- Hydrogen Bond Analysis : Using Etter’s graph-set notation, identify motifs like (e.g., N–H···O bonds between acetamide and thiazole). These interactions reduce solubility but enhance thermal stability .
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEG-based polymers disrupts tight packing, improving aqueous solubility by 3–5 fold.
Q. What computational methods predict metabolic pathways and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic metabolism (CYP3A4/2D6 liability) and Ames test outcomes.
- Metabolite Identification : LC-MS/MS after incubation with liver microsomes identifies primary oxidation sites (e.g., pyrrolidine ring hydroxylation) .
Data Contradiction Analysis
Q. How should researchers address variability in enzymatic inhibition data between recombinant proteins and cell-based assays?
- Methodological Answer : Recombinant systems lack cellular context (e.g., co-factors, competing substrates).
- Solutions :
- Normalize activity to protein concentration (Bradford assay).
- Use isoform-specific inhibitors (e.g., celecoxib for COX-2) as controls.
- Validate findings in primary cells (e.g., human platelets for COX-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
